Pazopanib-13C,d3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Role in Kinase Inhibition
Pazopanib-13C,d3: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Role in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and isotopic labeling pattern of Pazopanib-13C,d3, a critical tool in pharmacokinetic and metabolic studies of the potent tyrosine kinase inhibitor, Pazopanib. This document details its molecular architecture, the precise location of its isotopic labels, and its mechanism of action within key signaling pathways.
Chemical Structure and Isotopic Labeling
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its isotopically labeled analog, Pazopanib-13C,d3, serves as an internal standard in quantitative bioanalytical assays. The chemical name for Pazopanib is 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide.
The isotopic labeling in Pazopanib-13C,d3 is specifically introduced in the N-methyl group attached to the amino linker between the pyrimidine and the indazole rings. This involves the incorporation of one Carbon-13 (¹³C) atom and three deuterium (²H or d3) atoms.
Isotopic Labeling Pattern:
The precise location of the isotopic labels is on the methyl group attached to the nitrogen atom which is, in turn, bonded to the C4 position of the pyrimidine ring. The synonym for Pazopanib-13C,d3 hydrochloride, 5-[(4-{(2,3-Dimethyl-2H-indazol-6-yl)[(¹³C,²H₃ )methyl]amino}-2-pyrimidinyl)amino]-2-methylbenzenesulfonamide hydrochloride, explicitly confirms this labeling pattern.[3][4] This specific placement is crucial for mass spectrometry-based quantification, as it introduces a known mass shift without significantly altering the compound's chemical properties.
Molecular Details:
| Property | Value |
| Chemical Formula (Pazopanib) | C₂₁H₂₃N₇O₂S[5] |
| Molecular Weight (Pazopanib) | 437.52 g/mol |
| Chemical Formula (Pazopanib-13C,d3 HCl) | C₂₀¹³CH₂₀D₃N₇O₂S·HCl[4] |
| Molecular Weight (Pazopanib-13C,d3 HCl) | 478.01 g/mol [3] |
Quantitative Data: In Vitro Kinase Inhibitory Activity of Pazopanib
Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Pazopanib against various key kinases, demonstrating its multi-targeted nature.
| Target Kinase | IC₅₀ (nM) |
| VEGFR1 | 10[3][6] |
| VEGFR2 | 30[3][6] |
| VEGFR3 | 47[3][6] |
| PDGFRα | 71[7] |
| PDGFRβ | 84[3][6] |
| c-Kit | 74[3][6] |
| FGFR1 | 140[3][6] |
Experimental Protocol: Synthesis of Pazopanib-13C,d3
Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate 1)
This intermediate can be synthesized by reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate.
Step 2: N-methylation with Isotopically Labeled Methyl Iodide
Intermediate 1 is then N-methylated using isotopically labeled methyl iodide (¹³C,d₃ -I).
-
Reaction: To a solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in a suitable aprotic solvent (e.g., dimethylformamide), a base such as potassium carbonate is added. The mixture is stirred, and then ¹³C,d₃ -methyl iodide is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Coupling with 5-amino-2-methylbenzenesulfonamide
The resulting isotopically labeled intermediate, N-(2-chloropyrimidin-4-yl)-N-(¹³C,d₃ -methyl)-2,3-dimethyl-2H-indazol-6-amine, is then coupled with 5-amino-2-methylbenzenesulfonamide.
-
Reaction: The labeled intermediate and 5-amino-2-methylbenzenesulfonamide are dissolved in a suitable solvent such as isopropanol or N,N-dimethylformamide. A catalytic amount of acid (e.g., concentrated hydrochloric acid) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.
Step 4: Purification
Upon completion of the reaction, the mixture is cooled, and the product, Pazopanib-13C,d3 hydrochloride, precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or ether), and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Signaling Pathway Inhibition by Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[1][2] The following diagram illustrates a simplified representation of the VEGFR signaling pathway and the point of inhibition by Pazopanib.
